2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide
概要
説明
GSK2256098は、焦点接着キナーゼ(FAK)の強力で選択的な可逆的阻害剤です。焦点接着キナーゼは、増殖、生存、移動、浸潤などの細胞プロセスにおいて重要な役割を果たす非受容体型チロシンキナーゼです。 GSK2256098は、特に焦点接着キナーゼ発現の高い癌において、腫瘍増殖と転移を阻害する可能性があるため、前臨床試験と臨床試験で有望な結果を示しています .
作用機序
GSK2256098は、焦点接着キナーゼのチロシンキナーゼ活性を選択的に阻害することで、その効果を発揮します。この阻害は、GSK2256098が焦点接着キナーゼの自己リン酸化部位(チロシン397)に結合することによって起こり、その活性化とそれに続く下流シグナル伝達を阻止します。 これにより、増殖、生存、移動、浸潤などの細胞プロセスが阻害され、最終的には腫瘍増殖と転移が減少します .
生化学分析
Biochemical Properties
GSK2256098 plays a significant role in biochemical reactions by inhibiting the activity of focal adhesion kinase. It is highly selective for focal adhesion kinase, with a thousand-fold selectivity over its nearest family member, proline-rich tyrosine kinase 2 (PYK2) . GSK2256098 inhibits focal adhesion kinase activity by targeting the phosphorylation site of focal adhesion kinase, specifically tyrosine 397 . This inhibition leads to decreased levels of phosphorylated Akt and extracellular signal-regulated kinase (ERK) in cancer cell lines, thereby reducing cell viability, anchorage-independent growth, and motility .
Cellular Effects
GSK2256098 has profound effects on various types of cells and cellular processes. In pancreatic ductal adenocarcinoma cells, GSK2256098 inhibits cell proliferation, motility, and survival by targeting the phosphorylation site of focal adhesion kinase . The compound also impairs cell motility by affecting the assembly or disassembly of focal adhesions . Additionally, GSK2256098 has been shown to reduce leukocyte and macrophage infiltration and tumor growth in a mammary carcinoma mouse model .
Molecular Mechanism
The molecular mechanism of GSK2256098 involves the inhibition of focal adhesion kinase activity through binding to the ATP-binding site of the kinase. This binding prevents the autophosphorylation of focal adhesion kinase at tyrosine 397, which is crucial for its activation . The inhibition of focal adhesion kinase activity leads to a decrease in downstream signaling pathways, including the Akt and ERK pathways, which are essential for cell proliferation and survival . GSK2256098 also affects the tumor microenvironment by reducing angiogenesis and tumor-associated macrophage infiltration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK2256098 have been observed to change over time. The compound has shown stability in in vitro studies, with consistent inhibition of focal adhesion kinase activity and downstream signaling pathways . In in vivo studies, GSK2256098 has demonstrated long-term effects on tumor growth and metastasis, with reduced tumor weight and lower microvessel density in treated mice
Dosage Effects in Animal Models
The effects of GSK2256098 vary with different dosages in animal models. In preclinical studies, higher doses of GSK2256098 have been associated with greater inhibition of tumor growth and metastasis . At high doses, the compound has also shown toxic effects, including cerebral edema and gastrointestinal toxicity .
Metabolic Pathways
GSK2256098 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound inhibits the deacetylation of trametinib by inhibiting human carboxylesterases, such as hCES1b, hCES1c, and hCES2 . This interaction affects the pharmacokinetics of trametinib when co-administered with GSK2256098, highlighting the importance of understanding the metabolic pathways involved in the compound’s activity .
Transport and Distribution
GSK2256098 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier at low levels into normal brain tissue but at higher levels into tumor tissue, consistent with tumor-associated blood-brain barrier disruption . GSK2256098 is also a substrate of p-glycoprotein, an efflux pump that affects its transport and distribution within cells .
Subcellular Localization
The subcellular localization of GSK2256098 is primarily within the cytoplasm, where it interacts with focal adhesion kinase and other signaling proteins. The compound’s activity is influenced by its localization to specific cellular compartments, such as focal adhesions, where it inhibits focal adhesion kinase activity and downstream signaling pathways
準備方法
合成経路と反応条件
GSK2256098の合成には、重要な中間体の形成とその後のカップリングを含む、複数のステップが含まれます最終ステップでは、ピリジン-ピラゾール中間体を、特定の反応条件下でベンズアミド誘導体とカップリングします .
工業生産方法
GSK2256098の工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、高純度の試薬の使用、制御された反応条件、および最終生成物の品質と収率を確実に維持するための効率的な精製技術が含まれます .
化学反応の分析
反応の種類
GSK2256098は、ピラゾール環とピリジン環などの反応性官能基の存在により、主に置換反応を起こします。 これらの反応は、特定の条件下でさまざまな試薬によって触媒される可能性があります .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒と、室温から高温までの温度の使用が含まれます。
酸化還元反応: GSK2256098は、それほど一般的ではありませんが、特定の条件下で酸化還元反応を起こす可能性があります。 .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな置換GSK2256098誘導体を生成する可能性があり、一方、酸化還元反応は、化合物の酸化または還元形態の生成につながる可能性があります .
科学研究への応用
化学: 細胞プロセスにおける焦点接着キナーゼの役割を研究するためのツール化合物として使用されます。
生物学: さまざまな癌細胞株における細胞移動、浸潤、生存への影響について調査されています。
科学的研究の応用
Chemistry: Used as a tool compound to study the role of focal adhesion kinase in cellular processes.
Biology: Investigated for its effects on cell migration, invasion, and survival in various cancer cell lines.
Medicine: Under clinical investigation for the treatment of cancers with high focal adhesion kinase expression, including glioblastoma and mesothelioma
Industry: Potential applications in the development of targeted cancer therapies and as a lead compound for the development of new focal adhesion kinase inhibitors
類似化合物との比較
類似化合物
PF-562271: 類似の選択性と効力を備えた別の焦点接着キナーゼ阻害剤。
デファクチニブ(VS-6063): さまざまな癌の治療で臨床試験で有望な結果を示している焦点接着キナーゼ阻害剤。
GSK2256098の独自性
GSK2256098は、最も近いファミリーメンバーであるプロリンリッチチロシンキナーゼ2(PYK2)を含む、他のキナーゼよりも焦点接着キナーゼに対して高い選択性を有している点でユニークです。 この選択性は、標的外効果を最小限に抑え、癌治療におけるGSK2256098の治療の可能性を高めるために重要です .
特性
IUPAC Name |
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHPPKGOOJSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224887-10-8 | |
Record name | GSK-2256098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK2256098 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2256098 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。